(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide
Description
(3-(Methoxycarbonyl)-2-propen-1-yl)triphenylphosphonium bromide is a phosphonium salt characterized by a methoxycarbonyl-substituted propenyl chain attached to a triphenylphosphonium core. Its molecular formula is C₂₃H₂₂BrO₂P with a molecular weight of 441.30 g/mol . The compound is commonly used in Wittig reactions to synthesize α,β-unsaturated esters, which are pivotal in medicinal chemistry and materials science. Its structure includes a conjugated system that enhances reactivity in olefination reactions.
Properties
Molecular Formula |
C23H23BrO2P+ |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
[(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/b18-11+; |
InChI Key |
KSTXYAKHACCZSD-NWBUNABESA-N |
Isomeric SMILES |
COC(=O)/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Canonical SMILES |
COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with methyl bromoacetate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in the Wittig reaction to form alkenes by reacting with carbonyl compounds.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium or potassium tert-butoxide are often used to deprotonate the phosphonium salt, forming the corresponding ylide.
Major Products
The major products formed from these reactions depend on the specific conditions and reactants used. In the Wittig reaction, the primary product is an alkene, while substitution reactions yield various substituted phosphonium salts .
Scientific Research Applications
Biological Applications
2.1 Mitochondrial Targeting
One of the most significant applications of triphenylphosphonium compounds is their ability to selectively target mitochondria. The positive charge of the triphenylphosphonium moiety allows for accumulation in mitochondria, driven by the negative transmembrane potential characteristic of these organelles. This property has been exploited in various studies:
- Anticancer Activity : Compounds conjugated with triphenylphosphonium have shown enhanced cytotoxicity against cancer cells. For instance, derivatives linked to natural products like curcumin exhibit potent antiproliferative effects through mitochondrial targeting, leading to increased reactive oxygen species generation and subsequent apoptosis in cancer cells .
- Drug Delivery Systems : The ability to deliver chemotherapeutic agents directly into mitochondria has been demonstrated using triphenylphosphonium-based carriers. For example, doxorubicin conjugated with triphenylphosphonium effectively induces apoptosis in cancer cells by enhancing mitochondrial uptake .
2.2 Antiproliferative Studies
Research indicates that (3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide can be synthesized alongside various polyalkoxybenzene derivatives to evaluate their antiproliferative activities across different cancer cell lines. The synthetic procedures typically include hydroboration–oxidation and acylation steps, followed by condensation reactions . These studies reveal that the structural modifications significantly influence their efficacy against various cancer types.
Case Studies and Research Findings
Several studies have documented the applications of triphenylphosphonium derivatives in medicinal chemistry:
Mechanism of Action
The mechanism of action of (3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide primarily involves its role as a ylide precursor in the Wittig reaction. The ylide formed from the phosphonium salt reacts with carbonyl compounds to form alkenes.
Comparison with Similar Compounds
Esters with Varied Alkoxy Groups
Compound A : (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide
- Compound B: (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide Key Difference: Ethoxycarbonyl group and additional methyl substituent on the allyl chain .
Piperazine-Linked Derivatives (JHX-TPP Series)
- Compound C: JHX-1-TPP (Triphenyl(3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)phosphonium bromide) Molecular Formula: Not explicitly stated; includes a pyrimidinyl-piperazine moiety . Key Difference: A propyl linker connects the phosphonium core to a piperazine-pyrimidine group.
- Compound D: JHX-3-TPP ((3-(3,5-dioxo-4-(pyrimidin-2-yl)piperazin-1-yl)propyl)triphenylphosphonium bromide) Key Difference: Incorporates a 3,5-dioxopiperazine ring .
Fluorinated Analogs
- Compound E : [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium bromide
Carboxylic Acid Derivatives
Compound F : (2-Carboxyethyl)triphenylphosphonium bromide
Compound G : (4-Carboxybutyl)triphenylphosphonium bromide
Propargyl-Substituted Analogs
- Compound H : Triphenylpropargylphosphonium bromide
Comparative Data Table
Key Research Findings
- Reactivity : The target compound’s methoxycarbonyl group facilitates faster hydrolysis than ethoxy analogs, making it more suitable for lab-scale Wittig reactions .
- Biological Activity : Fluorinated analogs (e.g., Compound E) exhibit superior cancer cell selectivity due to enhanced membrane permeability .
- Targeting Efficiency : JHX-TPP derivatives show mitochondrial accumulation, attributed to the TPP cation and appended functional groups (e.g., pyrimidine) .
- Synthetic Flexibility : Carboxylic acid derivatives (Compounds F, G) serve as intermediates for synthesizing peptide-phosphonium conjugates .
Biological Activity
(3-(Methoxycarbonyl)-2-propen-1-YL)triphenylphosphonium bromide, also known by its chemical formula , is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and mitochondrial targeting. This article synthesizes current research findings regarding its biological activity, highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula :
- Molecular Weight : 360.385 g/mol
- CAS Number : 42997-19-3
- LogP : 3.51190 (indicating moderate lipophilicity) .
The triphenylphosphonium (TPP) moiety is known for its ability to accumulate within mitochondria due to the negative membrane potential across the inner mitochondrial membrane. This property allows TPP-conjugated compounds to deliver therapeutic agents directly to mitochondria, which is crucial for targeting mitochondrial dysfunction often observed in cancer cells .
Mitochondrial Targeting
The positive charge of TPP facilitates its uptake into mitochondria, where it can influence mitochondrial function. Research indicates that TPP conjugates can disrupt mitochondrial oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells . This uncoupling effect is significant as it can selectively induce cell death in malignant cells while sparing normal cells.
Biological Activity and Efficacy
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound was evaluated using MTT assays, which measure cell viability based on mitochondrial activity.
Case Studies
- Antiproliferative Activity : In a study examining various TPP derivatives, it was found that the introduction of hydrophobic linkers significantly enhanced cytotoxicity against human melanoma cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
- Mechanistic Insights : Another study highlighted that TPP conjugates with longer aliphatic chains increased oxidative stress in cancer cells, leading to enhanced cell death through mitochondrial pathways . The structure-activity relationship suggested that modifications to the TPP structure can either enhance or mitigate its uncoupling effect on mitochondrial respiration .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing (3-(Methoxycarbonyl)-2-propen-1-yl)triphenylphosphonium bromide?
- Methodological Answer : The compound is typically synthesized via quaternization of triphenylphosphine with a suitable propenyl bromide derivative. For example:
React (3-bromo-2-propenyl)methyl methacrylate with triphenylphosphine in anhydrous acetonitrile under reflux for 24 hours .
Purify the product via recrystallization (e.g., using dichloromethane/hexane) or flash chromatography (DCM/MeOH gradients) .
Yields often exceed 80% when using activated molecular sieves to absorb byproducts like HBr .
Q. How is this compound characterized in academic research?
- Methodological Answer : Key characterization techniques include:
- ¹H/¹³C NMR : The phosphonium proton (P⁺-CH₂) appears as a multiplet at δ 3.5–4.5 ppm, while the methoxycarbonyl group shows a singlet at δ 3.7 ppm (¹H) and δ 167–170 ppm (¹³C) .
- ESI-MS : A molecular ion peak at m/z ~419.5 ([M]⁺) confirms the molecular weight .
- Elemental Analysis : Expected C%: 60.2; H%: 4.8; Br%: 16.7 (deviation <0.3% indicates purity) .
Q. What are its primary applications in organic synthesis?
- Methodological Answer :
- Wittig Reaction : Forms α,β-unsaturated esters via reaction with aldehydes (e.g., benzaldehyde in THF/NaH, 0°C to RT, 85% yield) .
- Bioconjugation : The methoxycarbonyl group enables esterification with biomolecules (e.g., using DCC/HOBt coupling in DMF) for targeted drug delivery .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield alkene synthesis using this phosphonium salt?
- Methodological Answer :
- Solvent : Use anhydrous THF or DMF to stabilize the ylide intermediate .
- Base : Strong bases (e.g., NaHMDS) at −78°C minimize side reactions like β-hydride elimination .
- Stoichiometry : A 1.2:1 aldehyde:phosphonium salt ratio maximizes conversion .
- Data Table :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 25 | 72 |
| LDA | THF | −78 | 89 |
| NaHMDS | DMF | −78 | 92 |
Q. What side reactions occur during Wittig reactions, and how are they resolved?
- Methodological Answer :
- β-Hydride Elimination : Mitigated by using low temperatures (−78°C) and bulky aldehydes .
- Ylide Dimerization : Add 4Å molecular sieves to sequester moisture, reducing dimer byproducts .
- Analysis : Monitor via TLC (hexane:EtOAc, 3:1); dimer spots (Rf ~0.2) vs. product (Rf ~0.6) .
Q. How does the methoxycarbonyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing methoxycarbonyl group stabilizes the ylide , enhancing regioselectivity for α,β-unsaturated esters .
- Mechanistic Insight : DFT calculations show a 15 kcal/mol lower activation energy for ylide formation compared to non-substituted analogs .
- Application : Enables synthesis of photochromic dithienylethenes (used in molecular switches) .
Data Contradictions and Resolution
- Solubility Discrepancies : reports high polar solvent solubility (e.g., DMSO), while notes limited solubility in DCM. Resolution: Use sonication or co-solvents (e.g., DMSO:DCM, 1:4) to dissolve the compound .
- Yield Variability : Reflux in acetonitrile () vs. DMF () leads to 69–87% yields. Optimization requires adjusting reaction time (24–48 hours) and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
